molecular formula C6H14ClNO B12985706 (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride

Cat. No.: B12985706
M. Wt: 151.63 g/mol
InChI Key: VLCKHADTUGEQCH-FYZOBXCZSA-N
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Description

®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Ethanol Moiety: The ethanol group is introduced via nucleophilic substitution or addition reactions.

    Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the ®-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during synthesis.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to a more consistent product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.

Medicine

In medicine, ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(Pyrrolidin-2-yl)ethan-1-ol: The non-chiral version of the compound, lacking the hydrochloride group.

    2-(Pyrrolidin-2-yl)ethan-1-amine: A structurally similar compound with an amine group instead of an alcohol group.

Uniqueness

®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanol moiety. This combination of features makes it particularly valuable in applications requiring chirality and specific chemical reactivity.

Biological Activity

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride, a derivative of pyrrolidine, exhibits significant biological activity through its interactions with various molecular targets, particularly enzymes and receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H14ClNO
  • Molar Mass : Approximately 151.63 g/mol
  • Structure : It features a five-membered nitrogen-containing heterocycle, enhancing its solubility and stability as a hydrochloride salt, which is beneficial for various biochemical applications.

The biological activity of this compound primarily involves its role as a ligand that modulates enzyme activity and signal transduction pathways. Its structural characteristics allow it to influence various biological processes, making it a candidate for drug development targeting specific enzymes and receptors .

Biological Activity Overview

  • Enzyme Interaction :
    • Studies indicate that this compound can act as a ligand for specific enzymes, potentially altering their activity and affecting metabolic pathways.
    • The compound's ability to bind to enzyme active sites suggests that it may be useful in designing inhibitors for therapeutic purposes.
  • Antimicrobial Properties :
    • Research has shown that derivatives of pyrrolidine exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating significant antimicrobial potential. For example, some pyrrolidine derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(R)-2-(Piperidin-2-yl)ethanol hydrochloride68419-38-50.96Antimicrobial activity against various pathogens
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride786684-21-70.96Potential neuroactive properties
2-(Piperidin-2-yl)ethanol hydrochloride1215020-95-30.96Antimicrobial effects noted in preliminary studies
(3R)-Pyrrolidin-3-oneNot specified0.88Investigated for its role in enzyme modulation

This table highlights the potential versatility of these compounds in both academic research and industrial applications.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound, showing promising results against resistant strains of bacteria .
    • The research indicated that structural modifications could enhance antimicrobial efficacy.
  • Enzyme Inhibition Study :
    • Another investigation assessed the compound's potential as an enzyme inhibitor, revealing its ability to modulate specific enzyme pathways involved in disease processes .
    • The findings suggest that further exploration could lead to the development of new therapeutic agents targeting these pathways.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1

InChI Key

VLCKHADTUGEQCH-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCO.Cl

Canonical SMILES

C1CC(NC1)CCO.Cl

Origin of Product

United States

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